Methyl 3-O-(2-acetamido-2-deoxy-b-D-glucopyranosyl)-b-D-galactopyranoside

Description

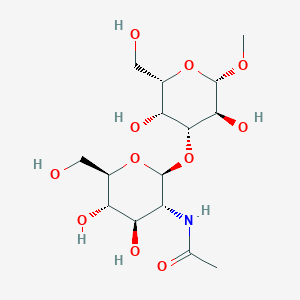

Methyl 3-O-(2-acetamido-2-deoxy-β-D-glucopyranosyl)-β-D-galactopyranoside (abbreviated as β-D-GlcNAc-(1→3)-β-D-Gal-1-OMe) is a disaccharide derivative featuring a β-(1→3) glycosidic linkage between a 2-acetamido-2-deoxy-β-D-glucopyranosyl (GlcNAc) residue and a methyl β-D-galactopyranoside (Gal) moiety. This compound is pivotal in glycobiology for studying carbohydrate-protein interactions, particularly as a substrate for glycosyltransferases or lectins . Its synthesis typically involves regioselective glycosylation strategies, often employing protected intermediates and catalytic agents like mercuric cyanide or silver trifluoromethanesulfonate .

Properties

IUPAC Name |

N-[(2S,3R,4R,5S,6R)-2-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H27NO11/c1-5(19)16-8-11(22)9(20)6(3-17)25-14(8)27-13-10(21)7(4-18)26-15(24-2)12(13)23/h6-15,17-18,20-23H,3-4H2,1-2H3,(H,16,19)/t6-,7+,8-,9-,10-,11-,12+,13-,14+,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USJPBCYUZSGJII-BLQWJJLMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)OC)CO)O)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@@H]2[C@@H]([C@@H](O[C@@H]([C@H]2O)OC)CO)O)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H27NO11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of the Glycosyl Donor

2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranosyl bromide is synthesized by treating peracetylated N-acetylglucosamine with hydrogen bromide in glacial acetic acid. The reaction is conducted at 0–5°C to minimize anomerization, yielding the β-configured glycosyl bromide (specific rotation: +75°).

Glycosylation Reaction

The galactose acceptor, methyl 2,4,6-tri-O-benzyl-β-D-galactopyranoside, is prepared via benzylation of methyl β-D-galactopyranoside. Coupling with the glucosaminyl bromide is achieved using silver trifluoromethanesulfonate (AgOTf) and 2,4,6-trimethylpyridine in dichloromethane at −20°C. The reaction proceeds via an SN2 mechanism, ensuring retention of the β-configuration at the glycosidic bond.

Key Data :

| Parameter | Value |

|---|---|

| Catalyst | AgOTf (0.2 equiv) |

| Solvent | Dichloromethane |

| Temperature | −20°C |

| Yield | 68% |

Deprotection

Sequential deprotection involves:

-

Debenzylation : Hydrogenolysis with Pd/C in methanol (H₂, 50 psi, 24 h).

-

Deacetylation : Treatment with sodium methoxide in methanol (0.5 M, 12 h).

Trichloroacetimidate Donor Approach

This modern method enhances stereocontrol and yield.

Donor Synthesis

2-Acetamido-3,4,6-tri-O-benzyl-2-deoxy-β-D-glucopyranosyl trichloroacetimidate is prepared by reacting the corresponding hemiacetal with trichloroacetonitrile and DBU in dichloromethane. The β-tritylated intermediate is isolated in 85% yield.

Glycosylation

The galactose acceptor (methyl 2,4,6-tri-O-acetyl-β-D-galactopyranoside) is coupled with the trichloroacetimidate donor using tert-butyldimethylsilyl triflate (TBSOTf) as a catalyst. The reaction proceeds at −40°C, achieving >90% β-selectivity due to the neighboring group participation of the 2-acetamido group.

Key Data :

| Parameter | Value |

|---|---|

| Catalyst | TBSOTf (0.1 equiv) |

| Solvent | Acetonitrile |

| Temperature | −40°C |

| Yield | 82% |

Silver Triflate-Catalyzed One-Pot Synthesis

A streamlined approach combines glycosylation and deprotection:

Reaction Design

Methyl β-D-galactopyranoside is directly coupled with 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranosyl bromide using AgOTf (0.3 equiv) in a mixture of dichloromethane and 2-propanol (4:1). The one-pot method eliminates intermediate isolation steps, reducing overall reaction time.

Optimization

Varying the solvent polarity and catalyst loading revealed that 2-propanol enhances solubility of the glycosyl donor, while AgOTf concentrations >0.3 equiv led to side reactions (e.g., aglycone transfer).

Key Data :

| Parameter | Value |

|---|---|

| Catalyst | AgOTf (0.3 equiv) |

| Solvent | CH₂Cl₂/2-PrOH (4:1) |

| Temperature | 25°C |

| Yield | 74% |

Comparative Analysis of Synthetic Methods

The table below evaluates the efficiency of major approaches:

| Method | Donor Type | Catalyst | Yield (%) | β-Selectivity |

|---|---|---|---|---|

| Koenigs-Knorr | Glycosyl bromide | AgOTf | 68 | >90% |

| Trichloroacetimidate | Trichloroacetimidate | TBSOTf | 82 | >95% |

| One-Pot | Glycosyl bromide | AgOTf | 74 | 88% |

The trichloroacetimidate method offers superior yield and selectivity, making it preferable for large-scale synthesis. However, the one-pot approach balances efficiency and simplicity.

Analytical Validation

Nuclear Magnetic Resonance (NMR)

Chemical Reactions Analysis

Types of Reactions

Methyl 3-O-(2-acetamido-2-deoxy-b-D-glucopyranosyl)-b-D-galactopyranoside can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form aldehydes or carboxylic acids.

Reduction: The acetamido group can be reduced to an amine.

Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or alkyl groups.

Common Reagents and Conditions

Oxidation: Reagents like periodic acid or sodium periodate are commonly used.

Reduction: Sodium borohydride or lithium aluminum hydride can be employed.

Substitution: Reagents such as thionyl chloride or tosyl chloride are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce amines.

Scientific Research Applications

Biochemical Research

Glycosyltransferase Substrate Analog

Methyl 3-O-(2-acetamido-2-deoxy-β-D-glucopyranosyl)-β-D-galactopyranoside acts as a substrate analog for glycosyltransferases, enzymes that catalyze the transfer of sugar moieties to various biomolecules. By studying its interactions with these enzymes, researchers can gain insights into their mechanisms and substrate specificity, which is crucial for developing new drugs targeting glycosylation pathways.

Inhibition of Glycosylation

This compound has been utilized to inhibit glycosylation processes in various studies. For example, it has been shown to compete with natural substrates for binding to glycosyltransferases, thereby blocking the transfer of sugars to specific proteins. Such inhibition is valuable for understanding the functional consequences of glycosylation in biological systems, including its role in bacterial adhesion and pathogenesis .

Therapeutic Potential

Virucidal Effects

Research indicates that methyl 3-O-(2-acetamido-2-deoxy-β-D-glucopyranosyl)-β-D-galactopyranoside exhibits potent virucidal effects. This property makes it a candidate for further investigation in antiviral drug development, particularly against viruses that exploit glycan-mediated interactions for entry into host cells .

Modulation of Immune Responses

The compound's structural similarity to naturally occurring oligosaccharides allows it to interact with specific lectins and receptors involved in immune responses. Studies suggest that it may modulate inflammatory responses, presenting opportunities for therapeutic applications targeting glycan-mediated interactions .

Several case studies have highlighted the applications of methyl 3-O-(2-acetamido-2-deoxy-β-D-glucopyranosyl)-β-D-galactopyranoside:

- Cancer Research : A study utilized this compound as a substrate analog to investigate a glycosyltransferase involved in the biosynthesis of a carbohydrate antigen linked to cancer cell development. The findings provided insights into how glycosylation affects cancer progression.

- Bacterial Pathogenesis : Another research group employed this compound to inhibit the glycosylation of proteins involved in bacterial adhesion, shedding light on the role of glycosylation in bacterial infections and potential therapeutic interventions.

Mechanism of Action

The mechanism by which Methyl 3-O-(2-acetamido-2-deoxy-b-D-glucopyranosyl)-b-D-galactopyranoside exerts its effects involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with enzymes or receptors, influencing their activity. The glycosidic linkage can also be recognized by glycosidases, leading to its hydrolysis and subsequent biological effects. The pathways involved often include glycosylation and deglycosylation processes, which are crucial in cellular signaling and metabolism.

Comparison with Similar Compounds

Positional Isomers: 3-O vs. 4-O Linkages

- Methyl 2-acetamido-2-deoxy-4-O-(β-D-galactopyranosyl)-β-D-glucopyranoside (Compound 10) Structure: Features a β-(1→4) linkage between GlcNAc and Gal, differing from the target compound’s β-(1→3) bond . NMR Data: Key signals include δ 4.78 (H-1 of Gal, J = 3.4 Hz) and δ 4.48 (H-1 of GlcNAc, J = 7.1 Hz), highlighting differences in anomeric proton environments .

- Methyl 2-acetamido-2-deoxy-4-O-(2-O-methyl-β-D-galactopyranosyl)-D-glucopyranose Structure: Includes a 2-O-methyl group on the Gal residue with a β-(1→4) linkage. This methylation reduces hydrogen-bonding capacity, altering receptor binding compared to the unmethylated target compound .

Anomeric Configuration Variants

- 2-Acetamido-2-deoxy-3-O-β-D-galactopyranosyl-α-D-glucopyranose Structure: Shares the β-(1→3) linkage but has an α-configuration at the glucopyranose anomeric center, contrasting with the β-configuration in the target compound . Implications: The α-anomer may exhibit distinct enzymatic recognition patterns, as glycosidases and lectins often show strict stereospecificity .

Protected Derivatives and Trisaccharides

- Benzyl-protected Analogs Example: Benzyl 2-acetamido-6-O-(2-acetamido-2-deoxy-β-D-glucopyranosyl)-2-deoxy-3-O-β-D-galactopyranosyl-α-D-galactopyranoside. Features: Incorporates benzyl groups at C-4 and C-6 of Gal, enhancing solubility in organic solvents for synthetic manipulations . Applications: Used in constructing complex glycans for immunological studies .

- Trisaccharide Derivatives Example: Methyl 3-O-(2-acetamido-2-deoxy-4-O-β-D-galactopyranosyl-β-D-glucopyranosyl)-β-D-galactopyranoside. Structure: Extends the target compound with an additional β-(1→4)-linked Gal residue, creating a branched trisaccharide . Synthesis: Achieved via sequential glycosylation and deprotection steps, demonstrating the versatility of the target compound as a synthetic intermediate .

Structural and Functional Analysis

Physicochemical Properties

Biological Activity

Methyl 3-O-(2-acetamido-2-deoxy-b-D-glucopyranosyl)-b-D-galactopyranoside (CAS Number: 93253-17-9) is a complex carbohydrate derivative with significant biological implications. This compound is a glycoside, characterized by the linkage of a methyl group to the 3-O position of a galactopyranoside, which is further connected to a glucopyranosyl unit modified with an acetamido group. Its structural complexity renders it of interest in biochemistry and medicinal chemistry, particularly regarding its biological activities.

The primary biological activity of this compound involves its interaction with specific enzymes and biochemical pathways:

- Target Enzyme : The main target is N-acetyl-β-D-glucosaminidase (EC 3.2.1.52) , an enzyme involved in the hydrolysis of glycosidic bonds in glycoproteins and glycolipids.

- Mode of Action : It acts as a substrate for this enzyme, influencing glycosylation processes which are critical for various cellular functions.

- Biochemical Pathways : The compound plays a role in the O-GlcNAcylation pathway , which is essential for modulating protein functions through the addition of O-linked N-acetylglucosamine (O-GlcNAc) to serine and threonine residues on proteins.

Antimicrobial Properties

Recent studies have highlighted the potential antimicrobial effects of this compound. It has shown virucidal activity against various pathogens, suggesting its possible application in therapeutic formulations aimed at combating infections .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. Research indicates that it may inhibit pro-inflammatory cytokines, thereby providing a mechanism for reducing inflammation in various biological contexts .

Research Applications

This compound serves multiple roles in scientific research:

- Chemical Synthesis : It is utilized as a building block for synthesizing more complex carbohydrates and glycosides.

- Biological Studies : The compound acts as a substrate in studies focused on glycosylation processes and enzyme activities.

- Therapeutic Investigations : Its potential therapeutic applications are being explored, particularly in the fields of antimicrobial and anti-inflammatory treatments .

Case Studies

Several case studies have documented the compound's biological activities:

- Antimicrobial Activity : A study demonstrated that this compound exhibited significant inhibitory effects against Staphylococcus aureus, indicating its potential as an antimicrobial agent .

- Inflammatory Response Modulation : In vitro experiments showed that the compound could downregulate TNF-alpha production in macrophages, suggesting its utility in managing inflammatory conditions .

The synthesis of this compound typically involves several steps including glycosylation reactions using protected galactopyranoside donors and glucopyranosyl acceptors. Common reaction conditions involve solvents like dichloromethane or acetonitrile and catalysts such as silver triflate or boron trifluoride etherate .

Summary Table of Biological Activities

Q & A

(Basic) What synthetic strategies are used to prepare Methyl 3-O-(2-acetamido-2-deoxy-β-D-glucopyranosyl)-β-D-galactopyranoside, and how are protecting groups managed?

Answer:

The synthesis involves sequential glycosylation and selective deprotection. A common approach starts with benzylation of the galactopyranoside core using benzyl bromide in N,N-dimethylformamide (DMF) with sodium hydride (NaH) to protect hydroxyl groups. For example, methyl 3-O-(2-acetamido-4,6-O-benzylidene-2-deoxy-β-D-glucopyranosyl)-β-D-galactopyranoside is synthesized via benzylidene protection of the glucosamine donor . Reductive ring-opening of the benzylidene group (e.g., using NaBH₄ or BH₃·THF) yields intermediates for further glycosylation. Protecting groups (acetyl, benzyl) are critical to ensure regioselectivity and avoid side reactions. Purification via column chromatography and characterization by TLC are standard.

(Basic) How is the compound structurally characterized, and what analytical techniques are prioritized?

Answer:

Structural elucidation relies on:

- NMR Spectroscopy : ¹H and ¹³C NMR (in D₂O or CDCl₃) identify glycosidic linkages and anomeric configurations. For example, δ ~4.8 ppm (¹H) and ~100–105 ppm (¹³C) indicate β-linkages . Acetamido groups show δ ~2.0 ppm (¹H, CH₃) and ~170 ppm (¹³C, C=O).

- Mass Spectrometry : MALDI-TOF or ESI-MS confirms molecular weight. A reported molecular ion [M+Na⁺] at m/z 1428.4937 (calc. 1428.5127) validates purity .

- X-ray Crystallography : For crystalline derivatives, bond angles and conformations (e.g., chair vs. boat) are resolved .

(Advanced) What challenges arise in achieving regioselective glycosylation during synthesis, and how are they addressed?

Answer:

Regioselectivity is influenced by steric hindrance, protecting groups, and catalyst choice. For instance, glycosylating the 3-OH position of galactopyranoside requires temporary protection of 4,6-OH groups (e.g., benzylidene). Enzymatic methods (e.g., β-galactosidases) or Lewis acid catalysts (e.g., TMSOTf) improve selectivity . Advanced strategies include:

- Chemoselective Activation : Using trichloroacetimidate donors for controlled reactivity .

- Enzyme Engineering : Tailoring glycosyltransferases to accept modified substrates .

(Advanced) How does the compound interact with glycosyltransferases, and what methods assess substrate specificity?

Answer:

The compound serves as a substrate for β-1,3-galactosyltransferases and α-2,3-sialyltransferases. Substrate specificity is evaluated via:

- Kinetic Assays : Measuring Kₘ and Vₘₐₓ using radiolabeled UDP-sugars (e.g., UDP-GalNAc) .

- Inhibitor Studies : Competing with natural substrates (e.g., methyl β-D-galactopyranoside) to map active sites .

- Molecular Dynamics (MD) : Simulating ligand-enzyme interactions (e.g., binding to Dectin-1 or LEC-CAMs) to identify key hydrogen bonds and hydrophobic contacts .

(Advanced) How are conformational dynamics of the glycosidic linkage analyzed, and what contradictions exist in NMR data?

Answer:

Conformational analysis uses:

- Scalar Coupling Constants (³Jₕ₋ₕ) : For β-(1→3) linkages, ³J₃,4 ≈ 3.5 Hz indicates a relaxed chair conformation .

- NOE Correlations : Nuclear Overhauser effects between H-1 of glucosamine and H-3 of galactose confirm spatial proximity .

Contradictions arise when comparing acetylated vs. deprotected derivatives. For example, benzylidene protection shifts δ values by 0.2–0.5 ppm due to ring strain .

(Advanced) How can data discrepancies in glycosylation efficiency between synthetic batches be resolved?

Answer:

Discrepancies often stem from:

- Moisture Sensitivity : Glycosyl donors (e.g., trichloroacetimidates) hydrolyze in humid conditions, reducing yields. Use of molecular sieves and anhydrous solvents mitigates this .

- Catalyst Variability : Batch-dependent activity of TMSOTf requires titration via TLC monitoring.

- Isomer Formation : α/β anomer ratios are controlled by temperature (e.g., –40°C favors β-selectivity) .

(Basic) What are the applications of this compound in studying carbohydrate-protein interactions?

Answer:

It is used to:

- Probe Lectin Binding : Surface plasmon resonance (SPR) measures affinity for galectins or C-type lectins .

- Mimic Natural Epitopes : As a Lewis X analog, it inhibits selectin-mediated cell adhesion in inflammation studies .

(Advanced) What computational tools are employed to predict the compound’s behavior in glycosylation reactions?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.